Cyclosporin A acetate-d4

Catalog No.
S12858369
CAS No.
M.F
C64H113N11O13
M. Wt
1248.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclosporin A acetate-d4

Product Name

Cyclosporin A acetate-d4

IUPAC Name

[(E,1R,2R)-5,6,6,6-tetradeuterio-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate

Molecular Formula

C64H113N11O13

Molecular Weight

1248.7 g/mol

InChI

InChI=1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1/i1D3,26D

InChI Key

KUSICUWKCBCAHV-UWDCJETPSA-N

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)OC(=O)C)/C([2H])([2H])[2H]

Cyclosporin A acetate-d4 is a deuterated derivative of Cyclosporin A, an immunosuppressant extensively utilized in organ transplantation and the treatment of autoimmune disorders. The incorporation of deuterium atoms enhances the compound's stability and allows for precise quantification in pharmacokinetic studies. This modification makes Cyclosporin A acetate-d4 particularly valuable for research applications, as it provides a means to track the compound's behavior in biological systems without interference from naturally occurring isotopes .

, which include:

  • Oxidation: In the presence of oxidizing agents, Cyclosporin A acetate-d4 can be converted into oxidized derivatives.
  • Reduction: This compound can also participate in reduction reactions, yielding reduced forms with potentially different biological activities.
  • Substitution: Substitution reactions allow for the introduction of different functional groups into the molecule, which may alter its properties and activities.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various halogenating or alkylating agents for substitution .

Cyclosporin A acetate-d4 exerts its immunosuppressive effects by binding to cyclophilin, a cytosolic protein. This binding inhibits calcineurin, a phosphatase enzyme critical for the activation of nuclear factor of activated T-cells (NF-AT). The inhibition of NF-AT leads to decreased transcription of interleukin-2 and other cytokines, thereby suppressing the immune response. Unlike traditional cytotoxic drugs, Cyclosporin A acetate-d4 selectively targets T-cells and modulates immune function without broadly affecting other cell types .

The synthesis of Cyclosporin A acetate-d4 involves several steps:

  • Starting Materials: The process begins with deuterated amino acids synthesized using deuterated reagents.
  • Peptide Bond Formation: These deuterated amino acids are coupled to form the cyclic peptide structure characteristic of Cyclosporin A.
  • Purification: The final product is purified through chromatographic techniques to ensure high purity and effective incorporation of deuterium.

For industrial production, these methods are scaled up using industrial-grade deuterated reagents while maintaining similar synthetic routes .

Cyclosporin A acetate-d4 is primarily used in research settings to study pharmacokinetics and drug interactions due to its stable isotope labeling. Its applications include:

  • Therapeutic Drug Monitoring: It serves as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for monitoring Cyclosporin A levels in biological samples.
  • Pharmacokinetic Studies: The compound aids in understanding absorption, distribution, metabolism, and excretion profiles of Cyclosporin A.
  • Research on Immunosuppression: It is used to explore mechanisms of immune modulation and potential therapeutic strategies in autoimmune diseases .

Interaction studies involving Cyclosporin A acetate-d4 focus on its binding affinity with cyclophilin and its impact on calcineurin activity. These studies help elucidate how modifications to the Cyclosporin molecule affect its pharmacological properties and interactions with other drugs or biological molecules. Such investigations are crucial for optimizing therapeutic regimens and minimizing adverse effects associated with immunosuppressive therapies .

Several compounds share similarities with Cyclosporin A acetate-d4, particularly in their immunosuppressive properties:

Compound NameMechanism of ActionUnique Features
TacrolimusInhibits calcineurin by binding to FKBP-12More potent than Cyclosporin A; used mainly in transplant settings
SirolimusInhibits the mammalian target of rapamycin (mTOR)Used in combination therapies; affects cell proliferation
EverolimusDerivative of SirolimusSimilar mechanism; used for cancer therapy as well

Uniqueness of Cyclosporin A Acetate-d4

The uniqueness of Cyclosporin A acetate-d4 lies in its deuterium labeling, which enhances stability and allows for precise tracking in pharmacokinetic studies. This characteristic distinguishes it from other immunosuppressants that do not possess similar labeling capabilities, making it a valuable tool in both research and clinical applications .

XLogP3

7.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

1247.87703969 g/mol

Monoisotopic Mass

1247.87703969 g/mol

Heavy Atom Count

88

Dates

Last modified: 08-10-2024

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